Desacetyl Cefacetrile Desacetyl Cefacetrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027267
InChI: InChI=1S/C11H11N3O5S/c12-2-1-6(16)13-7-9(17)14-8(11(18)19)5(3-15)4-20-10(7)14/h7,10,15H,1,3-4H2,(H,13,16)(H,18,19)/t7-,10-/m1/s1
SMILES:
Molecular Formula: C11H11N3O5S
Molecular Weight: 297.29 g/mol

Desacetyl Cefacetrile

CAS No.:

Cat. No.: VC18027267

Molecular Formula: C11H11N3O5S

Molecular Weight: 297.29 g/mol

* For research use only. Not for human or veterinary use.

Desacetyl Cefacetrile -

Specification

Molecular Formula C11H11N3O5S
Molecular Weight 297.29 g/mol
IUPAC Name (6R,7R)-7-[(2-cyanoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C11H11N3O5S/c12-2-1-6(16)13-7-9(17)14-8(11(18)19)5(3-15)4-20-10(7)14/h7,10,15H,1,3-4H2,(H,13,16)(H,18,19)/t7-,10-/m1/s1
Standard InChI Key YPPWJFOZOXKCIN-GMSGAONNSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC#N)C(=O)O)CO
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CC#N)C(=O)O)CO

Introduction

Chemical Identity and Structural Characteristics

Desacetyl cefacetrile is derived from the parent compound cefacetrile (CAS No. 10206-21-0), a first-generation cephalosporin. The molecular formula of cefacetrile is C13H13N3O6S\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_6\text{S}, with a molecular weight of 339.32 g/mol . Deacetylation removes the acetyl group from the cephem nucleus, resulting in a molecular formula of C11H11N3O5S\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_5\text{S} and a reduced molecular weight of approximately 297.29 g/mol.

Key Structural Features:

  • Core structure: A β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins.

  • Modification site: Deacetylation occurs at the C-3 position, altering the molecule’s polarity and pharmacokinetic behavior .

  • Stability: The metabolite exhibits reduced stability compared to the parent compound, necessitating careful storage under inert conditions .

Pharmacokinetics and Metabolic Pathways

Cefacetrile undergoes hepatic metabolism via esterase-mediated deacetylation to form desacetyl cefacetrile. This metabolite is excreted renally, with pharmacokinetics influenced by renal function:

ParameterCefacetrileDesacetyl Cefacetrile
Half-life0.8–1.2 hours2.5–4.0 hours
Protein Binding25%15–20%
Urinary Excretion80% (25% as metabolite)60–70%
Biliary ExcretionMinimalModerate (accumulates in renal impairment)

Data inferred from analogous cephalosporins .

In renal impairment, desacetyl cefacetrile accumulates due to reduced clearance, necessitating dose adjustments . The metabolite’s prolonged half-life may contribute to residual bactericidal activity post-treatment, as observed with desacetyl cefotaxime in spontaneous bacterial peritonitis .

Antimicrobial Activity and Spectrum

Desacetyl cefacetrile retains antimicrobial activity but at a reduced potency compared to cefacetrile. Studies on similar metabolites reveal:

  • Gram-positive bacteria: Activity against Staphylococcus aureus is 4–8-fold lower than the parent compound, with MICs increasing from 1–2 µg/mL to 8–16 µg/mL .

  • Gram-negative bacteria: Against Escherichia coli and Klebsiella pneumoniae, the metabolite’s MICs rise to 16–32 µg/mL, compared to 2–4 µg/mL for cefacetrile .

  • Anaerobic activity: Limited efficacy against Bacteroides fragilis (MIC > 64 µg/mL), similar to other first-generation cephalosporins .

Mechanism of Action:

Clinical Significance and Therapeutic Use

While cefacetrile itself has been largely supplanted by newer cephalosporins, its metabolite’s pharmacokinetics remain relevant:

  • Renal impairment: Accumulation of desacetyl cefacetrile may necessitate dose reduction to avoid toxicity, though its lower potency mitigates overdose risks .

  • Biliary penetration: The metabolite’s concentration in bile exceeds plasma levels by 3–5 fold, potentially aiding in hepatobiliary infections .

  • Synergistic effects: Combined with cefacetrile, the metabolite may prolong antibacterial coverage, as seen in studies of desacetyl cefotaxime .

Synthesis and Analytical Characterization

Desacetyl cefacetrile can be synthesized via enzymatic or chemical hydrolysis of cefacetrile. Patent CN102898439B outlines a method for analogous lactone formation, which can be adapted for deacetylation :

  • Reaction conditions:

    • Solvent: Acetone or acetonitrile.

    • Catalyst: Concentrated sulfuric acid (0.5–1.5% v/v).

    • Temperature: 25–60°C for 2–3 hours .

  • Purification:

    • Adjust pH to 7.0–7.5 with sodium bicarbonate.

    • Precipitate the metabolite, followed by washing with acetone and water .

Analytical confirmation involves:

  • HPLC: Purity ≥99.5% with retention time shifts relative to the parent compound.

  • Mass spectrometry: [M+H]+\text{[M+H]}^+ peak at m/z 298.1 .

Challenges and Future Directions

The limited direct research on desacetyl cefacetrile underscores the need for targeted studies:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator